molecular formula C16H22N2O4 B6664533 2-[2,6-Dimethyl-4-(4-methylpiperazine-1-carbonyl)phenoxy]acetic acid

2-[2,6-Dimethyl-4-(4-methylpiperazine-1-carbonyl)phenoxy]acetic acid

Cat. No.: B6664533
M. Wt: 306.36 g/mol
InChI Key: IYMGEIIETFRXEY-UHFFFAOYSA-N
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Description

2-[2,6-Dimethyl-4-(4-methylpiperazine-1-carbonyl)phenoxy]acetic acid is an organic compound that features a phenoxyacetic acid core with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Dimethyl-4-(4-methylpiperazine-1-carbonyl)phenoxy]acetic acid typically involves the following steps:

    Formation of the Phenoxyacetic Acid Core: This can be achieved by reacting 2,6-dimethylphenol with chloroacetic acid under basic conditions to form 2,6-dimethylphenoxyacetic acid.

    Introduction of the Piperazine Moiety: The phenoxyacetic acid derivative is then reacted with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Dimethyl-4-(4-methylpiperazine-1-carbonyl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-[2,6-Dimethyl-4-(4-methylpiperazine-1-carbonyl)phenoxy]acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or psychiatric disorders.

    Materials Science: It can be used in the development of novel polymers or materials with specific properties.

    Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-[2,6-Dimethyl-4-(4-methylpiperazine-1-carbonyl)phenoxy]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine moiety is known to interact with various neurotransmitter receptors, which could explain its potential effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    2-[2,6-Dimethyl-4-(4-methylpiperazine-1-carbonyl)phenoxy]propanoic acid: This compound has a similar structure but with a propanoic acid core instead of acetic acid.

    2-[2,6-Dimethyl-4-(4-methylpiperazine-1-carbonyl)phenoxy]butanoic acid: This compound features a butanoic acid core, offering different physicochemical properties.

Uniqueness

2-[2,6-Dimethyl-4-(4-methylpiperazine-1-carbonyl)phenoxy]acetic acid is unique due to its specific combination of a phenoxyacetic acid core and a piperazine moiety

Properties

IUPAC Name

2-[2,6-dimethyl-4-(4-methylpiperazine-1-carbonyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-11-8-13(9-12(2)15(11)22-10-14(19)20)16(21)18-6-4-17(3)5-7-18/h8-9H,4-7,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMGEIIETFRXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)O)C)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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